Methyl[2-(quinolin-6-yl)ethyl]amine

NNMT Inhibition Enzyme Assay Metabolic Disease

Methyl[2-(quinolin-6-yl)ethyl]amine is a heterocyclic organic compound featuring a quinoline core linked to an ethylamine chain with an N-methyl substituent. It belongs to the broader class of aminoquinoline derivatives, which are widely investigated as pharmacological building blocks and tool compounds due to their capacity to interact with diverse biological targets, including enzymes like monoamine oxidases and methyltransferases.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B13618503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl[2-(quinolin-6-yl)ethyl]amine
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCNCCC1=CC2=C(C=C1)N=CC=C2
InChIInChI=1S/C12H14N2/c1-13-8-6-10-4-5-12-11(9-10)3-2-7-14-12/h2-5,7,9,13H,6,8H2,1H3
InChIKeyZZHAIPOVHWIRMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl[2-(quinolin-6-yl)ethyl]amine: Core Chemical Identity and Class Context for Procurement Decisions


Methyl[2-(quinolin-6-yl)ethyl]amine is a heterocyclic organic compound featuring a quinoline core linked to an ethylamine chain with an N-methyl substituent . It belongs to the broader class of aminoquinoline derivatives, which are widely investigated as pharmacological building blocks and tool compounds due to their capacity to interact with diverse biological targets, including enzymes like monoamine oxidases and methyltransferases [1]. The compound's specific substitution pattern—a methylated secondary amine at the 6-position of the quinoline ring via an ethyl linker—distinguishes it structurally from simpler 6-aminoquinolines and methylquinoline analogs, potentially influencing its binding profile, metabolic stability, and synthetic utility in medicinal chemistry campaigns .

Why Methyl[2-(quinolin-6-yl)ethyl]amine is Not Interchangeable with Simple 6-Aminoquinoline or Methylquinoline Analogs


Generic substitution of Methyl[2-(quinolin-6-yl)ethyl]amine with other quinoline derivatives is scientifically unjustified due to the pronounced structure-activity relationship (SAR) sensitivity observed within this chemical class. The presence of the N-methyl ethylamine side chain at the 6-position is a critical determinant of target engagement and biological activity. For example, the unsubstituted primary amine 2-(quinolin-6-yl)ethan-1-amine (CAS 910381-48-5) and the shorter-chain analog N-methyl-6-quinolinemethanamine (CAS 179873-36-0) exhibit distinct physicochemical properties (e.g., LogP, pKa) and binding kinetics that directly impact their performance in enzymatic and cellular assays . Furthermore, while methylquinolines (e.g., 6-methylquinoline) are known to inhibit monoamine oxidase A (MAO-A) with micromolar potency, they lack the extended amine moiety required for interactions with targets like nicotinamide N-methyltransferase (NNMT) or serotonin transporters, underscoring that even subtle structural modifications can redirect or abolish a compound's biological utility [1]. Therefore, procurement decisions must be driven by specific experimental or synthetic requirements, not by class-level assumptions.

Quantitative Differentiation Evidence for Methyl[2-(quinolin-6-yl)ethyl]amine Against Key Analogs


Comparative NNMT Inhibition Potency: Methyl[2-(quinolin-6-yl)ethyl]amine vs. N-Methyl-6-quinolinemethanamine

In a direct enzyme inhibition assay using recombinant human nicotinamide N-methyltransferase (NNMT), the target compound Methyl[2-(quinolin-6-yl)ethyl]amine exhibited a Ki of 0.501 nM, whereas the structurally related analog N-Methyl-6-quinolinemethanamine (CAS 179873-36-0), which lacks the ethyl linker, demonstrated a Ki of 912 nM [1]. This represents a greater than 1,800-fold difference in inhibitory potency.

NNMT Inhibition Enzyme Assay Metabolic Disease

Comparative MAO-A Selectivity Profile: Methyl[2-(quinolin-6-yl)ethyl]amine vs. 6-Methylquinoline

Methyl[2-(quinolin-6-yl)ethyl]amine displays a notable selectivity window for MAO-A over MAO-B. Its IC50 for MAO-A is >100,000 nM, while its IC50 for MAO-B is 1,130 nM, yielding a selectivity ratio of >88-fold in favor of MAO-B [1]. In contrast, the simpler analog 6-methylquinoline is reported to inhibit MAO-A competitively with an IC50 in the low micromolar range (e.g., 2.2 µM), but its activity against MAO-B is not well-characterized in the same assay systems [2]. While both compounds show weak overall MAO-A inhibition, the distinct selectivity profile of Methyl[2-(quinolin-6-yl)ethyl]amine—specifically its 88-fold preference for MAO-B—may be advantageous in applications where off-target MAO-A inhibition is a concern.

MAO-A Inhibition Selectivity Neurochemistry

Comparative Serotonin Transporter (SERT) Inhibition: Methyl[2-(quinolin-6-yl)ethyl]amine Scaffold vs. Primary Amine Analog

A derivative incorporating the Methyl[2-(quinolin-6-yl)ethyl]amine scaffold, ((R)-5-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylmethyl)-methyl-(2-quinolin-6-yl-ethyl)-amine, demonstrated potent inhibition of serotonin uptake with an IC50 of 46.7 nM in rat cortical synaptosomes [1]. In contrast, the unsubstituted primary amine analog, 2-(quinolin-6-yl)ethan-1-amine, lacks any reported activity against the serotonin transporter in comparable assays, indicating that the N-methylation and extended substitution are critical for this specific biological activity .

SERT Inhibition Serotonin Uptake Neuropharmacology

Validated Research and Industrial Application Scenarios for Methyl[2-(quinolin-6-yl)ethyl]amine


Potent NNMT Inhibitor Development for Metabolic Disease Research

Procure Methyl[2-(quinolin-6-yl)ethyl]amine for use as a high-affinity starting point (Ki = 0.501 nM) in the design of nicotinamide N-methyltransferase (NNMT) inhibitors. Its sub-nanomolar potency against recombinant human NNMT makes it an essential tool compound for investigating the enzyme's role in obesity, type 2 diabetes, and cellular metabolism, where NNMT inhibition has been shown to reverse high-fat diet-induced obesity in mouse models [1]. The compound's demonstrated membrane permeability further supports its utility in cell-based and in vivo studies [2].

MAO-B Selective Tool Compound for Neuroscience Research

Utilize Methyl[2-(quinolin-6-yl)ethyl]amine as a selective probe for monoamine oxidase B (MAO-B) in neurochemical studies. Its >88-fold selectivity for MAO-B (IC50 = 1,130 nM) over MAO-A (IC50 > 100,000 nM) provides a distinct advantage over non-selective methylquinoline analogs when dissecting the specific contributions of MAO-B to dopamine metabolism and oxidative stress in Parkinson's disease models [1]. This selectivity profile minimizes confounding effects from MAO-A inhibition.

Scaffold for Potent Serotonin Transporter (SERT) Ligand Synthesis

Employ Methyl[2-(quinolin-6-yl)ethyl]amine as a key building block for synthesizing potent serotonin transporter (SERT) inhibitors. Derivatives of this scaffold have demonstrated significant inhibition of serotonin uptake (IC50 = 46.7 nM) in rat cortical synaptosomes [1]. This validates the scaffold's utility in medicinal chemistry programs aimed at developing novel antidepressants or anxiolytics, where modulation of serotonergic signaling is a primary therapeutic strategy.

Reference Compound for NNMT Fluorescence-Based Assay Development

Leverage the well-characterized inhibitory activity of Methyl[2-(quinolin-6-yl)ethyl]amine (Ki = 0.501 nM) as a reference standard for developing and validating fluorescence-based assays for NNMT activity. The compound's potent and reproducible inhibition in assays measuring 1-methylquinolinium formation makes it an ideal positive control for screening libraries of novel NNMT inhibitors and for optimizing high-throughput screening protocols [1].

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